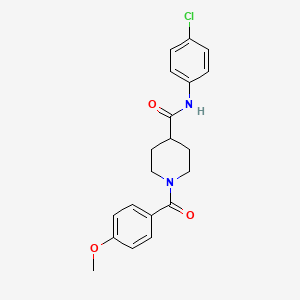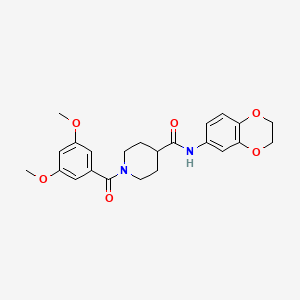
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
概要
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a benzodioxin ring, a dimethoxybenzoyl group, and a piperidine carboxamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the dimethoxybenzoyl group, and the coupling with piperidine-4-carboxamide. Common reagents used in these reactions include:
Benzodioxin formation: This step may involve the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Dimethoxybenzoyl introduction: This step can be achieved through Friedel-Crafts acylation using 3,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.
Coupling with piperidine-4-carboxamide: This step often involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring and methoxy groups can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The carbonyl group in the dimethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of quinones, while reduction could yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying receptor interactions or enzyme inhibition.
Medicine: As a lead compound for drug development targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Receptor binding: Interaction with specific receptors leading to modulation of signaling pathways.
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Pathway modulation: Affecting cellular pathways involved in processes such as inflammation, apoptosis, or cell proliferation.
類似化合物との比較
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzoylpiperidine-4-carboxamide: Similar structure but lacks the dimethoxy groups.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide: Similar structure with different substitution pattern on the benzoyl group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylate: Ester derivative with similar core structure.
Uniqueness
The presence of the 3,5-dimethoxybenzoyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, or different reactivity compared to similar compounds.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-11-16(12-19(14-18)29-2)23(27)25-7-5-15(6-8-25)22(26)24-17-3-4-20-21(13-17)31-10-9-30-20/h3-4,11-15H,5-10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJXZOKGGUKPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3660294.png)
![2-(2-Bromophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]ethanone](/img/structure/B3660297.png)
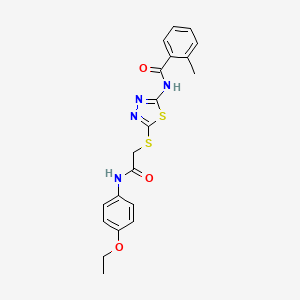
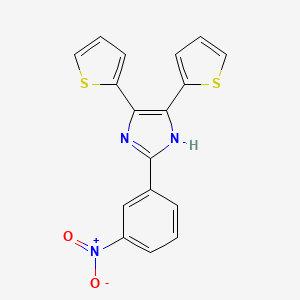
![5-benzyl-4-phenyl-2-[(4-phenyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3660319.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3660339.png)

![N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3660351.png)
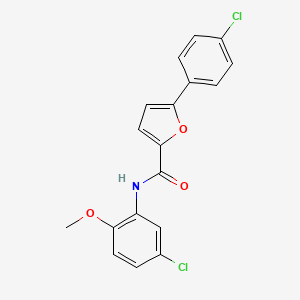
![3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B3660370.png)
![(E)-3-(4-chlorophenyl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide](/img/structure/B3660379.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B3660381.png)

